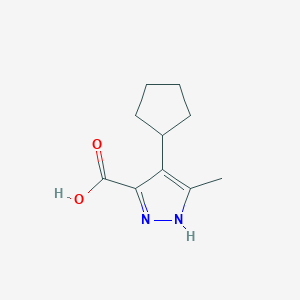
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes en synthèse organique et en chimie médicinale en raison de leurs propriétés structurales uniques et de leurs activités biologiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique implique généralement la condensation de la cyclopentanone avec l’hydrazine pour former l’hydrazone correspondante. Cet intermédiaire est ensuite cyclisé en milieu acide pour donner le cycle pyrazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le cycle pyrazole peut subir des réactions de substitution, où les atomes d’hydrogène sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile peuvent être facilitées par des réactifs tels que les halogènes ou les chlorures de sulfonyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyrazole .
4. Applications de la recherche scientifique
L’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la synthèse d’agrochimique et d’autres composés d’intérêt industriel[][4].
Applications De Recherche Scientifique
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds[][4].
Mécanisme D'action
Le mécanisme d’action de l’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Par exemple, il peut agir comme un inhibiteur des interactions protéine-protéine ou comme un modulateur de voies de signalisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chloro-3-éthyl-1-méthyl-1H-pyrazole-5-carboxylique : Ce composé présente un groupe chloro au lieu d’un groupe cyclopentyle.
Acide 1-méthyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylique : Ce composé a un groupe propyle et un groupe nitro liés au cycle pyrazole.
Unicité
L’unicité de l’acide 4-cyclopentyl-3-méthyl-1H-pyrazole-5-carboxylique réside dans son groupe cyclopentyle, qui peut conférer une réactivité et une activité biologique distinctes par rapport aux autres dérivés du pyrazole. Cette caractéristique structurelle peut influencer son interaction avec les cibles moléculaires et son profil pharmacologique global .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-cyclopentyl-5-methyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(7-4-2-3-5-7)9(10(13)14)12-11-6/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
GLRVLODVVKCLEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


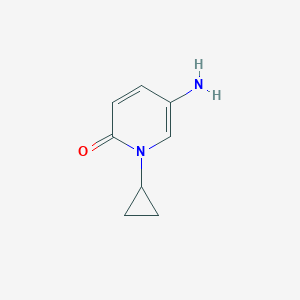
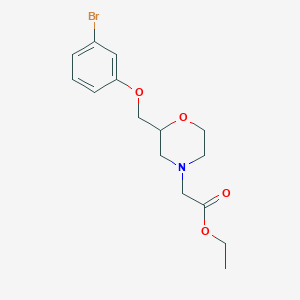
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
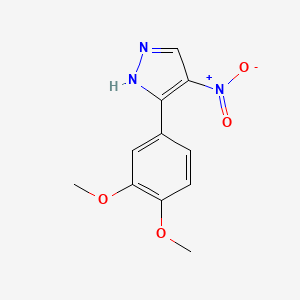
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
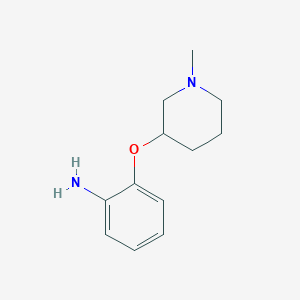

![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

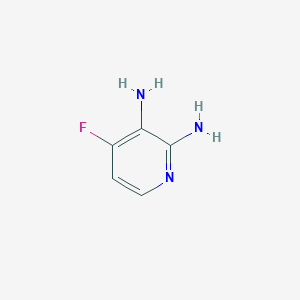
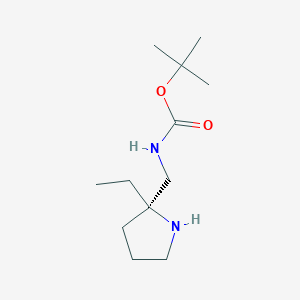

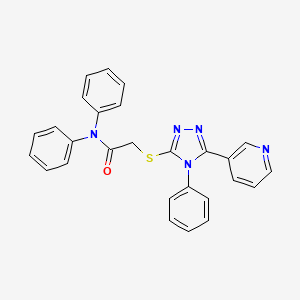
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
